molecular formula C11H22O3Si B1591136 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane CAS No. 97802-57-8

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane

Cat. No. B1591136
CAS RN: 97802-57-8
M. Wt: 230.38 g/mol
InChI Key: SLQTWNAJXFHMHM-UHFFFAOYSA-N
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Description

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is an important silane coupling agent . It contains an epoxy cyclohexane ring in its molecule, which gives it excellent physicochemical properties . It is used to improve the physical strength of matrix material, consistency and agglutinating value of mineral filler and interlaminar resin, and the hygrometric state electrical insulating property of circuit card . It can effectively improve the dry state gluing power to various base materials such as glass, concrete, building stones, alloy, and their hygrometric state gluing power . It can also effectively improve the sticking power of coating, antifouling power, and anti-oxidation xanthochromia for epoxy coating .


Synthesis Analysis

The synthesis of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane involves reacting trimethoxy silane with 4-vinylepoxy cyclohexane according to a molar ratio of 1: (1.0-2.0), adding a catalyst into a reaction kettle, performing addition reaction at 40-150 DEG C, and performing negative pressure distillation at 130-140 DEG C .


Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 16 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ether (aliphatic), and 1 Oxirane .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is an addition reaction . The reaction is performed at a temperature between 40-150 DEG C .


Physical And Chemical Properties Analysis

The molecule has a boiling point of 256.0±13.0 °C and a density of 0.993±0.06 g/cm3 . It contains a total of 37 atoms, including 22 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .

Scientific Research Applications

Epoxy-silica Polymers for Stone Conservation

Researchers have explored the use of epoxy derivatives, including 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane, in the preservation of stone materials. These compounds form solids that do not participate in epoxy-amine addition reactions, resulting in materials with a siloxane network that incorporates epoxycyclohexyl groups. This makes them effective as conservation products due to their porosity and water absorption properties, suggesting their utility in protecting and preserving stone artifacts and structures (Cardiano et al., 2005).

Genetic Effects of Oxiranes and Siloranes

In a study on the biological effects of oxiranes and siloranes, compounds including di-3,4-epoxy cyclohexylmethyl-dimethyl-silane were analyzed for their potential to cause genetic mutations and chromosomal aberrations in mammalian cells. The research indicated a low mutagenic potential for siloranes, highlighting the importance of understanding the genetic safety of these compounds when developing new materials (Schweikl et al., 2004).

Thermal Hazard Assessment

The thermal stability and hazard potential of (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate, a typical epoxy resin, were evaluated using calorimetric techniques. This study provides critical insights into the safety parameters necessary for handling and processing such materials, especially in industrial contexts where thermal hazards are a concern (Tong et al., 2014).

Cycloaliphatic Epoxide Novel Synthesis

Research into the synthesis and properties of novel cycloaliphatic epoxides has led to the development of compounds with improved performance characteristics compared to commercial epoxides. These advancements suggest potential applications in high-performance materials requiring specific mechanical and thermal properties (Xie & Wang, 2001).

CO2 Copolymerization

The copolymerization of 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane with carbon dioxide, catalyzed by specific compounds, results in polycarbonates that can dissolve in liquid CO2. This process not only enhances the solubility of the product in an eco-friendly solvent but also allows for the easy removal of catalyst residues, presenting a sustainable approach to polymer synthesis (Darensbourg et al., 2003).

properties

IUPAC Name

dimethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(3,13-2)7-6-9-4-5-10-11(8-9)14-10/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQTWNAJXFHMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCC1CCC2C(C1)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563824
Record name Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane

CAS RN

97802-57-8
Record name Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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